Drosulfakinin 0
Overview
Description
Drosulfakinin 0 is a neuropeptide found in the fruit fly, Drosophila melanogaster. It is one of the three peptides encoded by the drosulfakinin gene, the other two being Drosulfakinin I and Drosulfakinin II. Unlike the other two peptides, this compound contains a -SFamide C-terminus and is not structurally similar to sulfakinins . This peptide plays a crucial role in various physiological and behavioral processes in Drosophila, including modulation of aggression and sexual receptivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drosulfakinin 0 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and subjected to further processing to ensure its activity and purity.
Chemical Reactions Analysis
Types of Reactions: Drosulfakinin 0 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Drosulfakinin 0 has several scientific research applications, including:
Neuroscience: Studying the role of neuropeptides in modulating behavior, such as aggression and sexual receptivity
Physiology: Investigating the peptide’s role in regulating feeding, digestion, and other physiological processes.
Genetics: Understanding the genetic regulation of neuropeptide expression and its impact on behavior.
Mechanism of Action
Drosulfakinin 0 exerts its effects by binding to its receptor, Cholecystokinin-like receptor 17D3, in the central nervous system . This interaction modulates neural circuits involved in various behaviors, such as aggression and sexual receptivity. The peptide acts through a descending inhibitory pathway to regulate nociception, a neural process that helps animals avoid potentially tissue-damaging stimuli .
Comparison with Similar Compounds
Drosulfakinin I: Contains a -RFamide C-terminus and is structurally similar to sulfakinins.
Drosulfakinin II: Also contains a -RFamide C-terminus and shares structural similarities with sulfakinins.
Sulfakinin: An insect neuropeptide involved in regulating feeding and digestion.
Uniqueness of Drosulfakinin 0: this compound is unique due to its -SFamide C-terminus, which distinguishes it from other sulfakinins. This structural difference may contribute to its specific roles in modulating behavior and physiological processes in Drosophila .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKPMGHQDKSDL-CRYGRWINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61N11O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151791 | |
Record name | Drosulfakinin 0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117457-89-3 | |
Record name | Drosulfakinin 0 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117457893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drosulfakinin 0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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